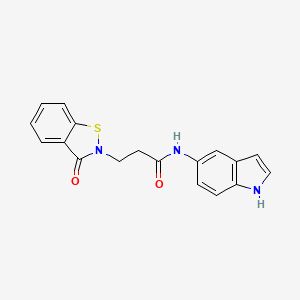

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-17(20-13-5-6-15-12(11-13)7-9-19-15)8-10-21-18(23)14-3-1-2-4-16(14)24-21/h1-7,9,11,19H,8,10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJZFCFRSAFPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Benzothiazole Derivative: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.

Coupling Reaction: The indole and benzothiazole derivatives are then coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions could target the carbonyl group in the benzothiazole moiety.

Substitution: Electrophilic substitution reactions could occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide could have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving indole and benzothiazole derivatives.

Medicine: Investigation of its potential as a therapeutic agent, particularly in cancer research due to the known bioactivity of indole and benzothiazole compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and benzothiazole structures can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. Molecular docking studies and in vitro assays would be necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide | Indole (position 5), benzothiazolone, propanamide linker | Hypothesized: Antimicrobial, anticancer (based on moiety interactions) | Combines indole’s receptor-binding potential with benzothiazolone’s redox activity |

| N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide | Indole (position 4), methoxy-oxazole, benzyl group | Anti-cancer, anti-inflammatory (indole-oxazole synergy) | Oxazole enhances solubility; benzyl group improves membrane permeability |

| N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide | Triazole, methyl-indole, methoxybenzyl | Enzyme inhibition (triazole-mediated), receptor modulation | Triazole stabilizes interactions with enzymatic active sites |

| 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | Indole-thioether, fluorobenzyl, isoxazole | Anticancer, antimicrobial | Fluorine atom enhances metabolic stability; thioether improves redox activity |

| 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide | Benzisothiazole 1,1-dioxide, p-tolyl | Anticancer, antimicrobial | Sulfone group increases electrophilicity; p-tolyl enhances lipophilicity |

Key Structural Differences and Implications

- Indole Position : The target compound’s indole moiety at position 5 (vs. 3 or 4 in analogs) may alter receptor-binding specificity, as indole positioning affects steric and electronic interactions with biological targets .

- Benzothiazolone vs.

- Substituent Effects : The absence of groups like fluorine () or methoxy () in the target compound suggests differences in pharmacokinetics. Fluorine typically improves metabolic stability, while methoxy groups enhance solubility .

Biological Activity

N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzothiazole derivative, which is known for its diverse biological activities. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of benzothiazole and indole have shown significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

In one study, several indole-benzothiazole derivatives were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values as low as 7.80 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3k | S. aureus | 7.80 |

| 3t | E. coli | 12.50 |

| 5d | MRSA | 37.9 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation.

Research Findings

A study reported that certain indole derivatives exhibited cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range (less than 10 µM). These compounds demonstrated selective toxicity towards rapidly dividing cells, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3c | A549 (lung) | <10 |

| 3g | HeLa (cervical) | <10 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of DNA Synthesis : Some indole derivatives interfere with DNA replication in cancer cells.

- Enzyme Inhibition : Compounds may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Indoles can induce oxidative stress in microbial cells and cancer cells, leading to cell death.

Q & A

Q. What are the recommended synthetic routes for N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of 5-aminoindole with a benzothiazolone derivative using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF.

- Step 2 : Cyclization under acidic or basic conditions to form the benzothiazole-3-one moiety.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Key Optimization Factors :

- Temperature control (e.g., 0–5°C during coupling to minimize side reactions).

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

Q. How is the structural integrity of this compound confirmed in experimental settings?

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm the presence of indole NH (~10–12 ppm), benzothiazole carbonyl (~170 ppm), and propanamide backbone.

- X-ray Crystallography : Resolves spatial arrangement of the indole and benzothiazole rings, critical for understanding π-π stacking interactions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) with <2 ppm error .

Q. What preliminary biological screening models are suitable for this compound?

- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2, EGFR) at 10–100 µM concentrations .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity during large-scale synthesis?

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time by 30–40% .

- Solvent Systems : Mixed solvents (e.g., DCM:DMF 9:1) improve solubility of hydrophobic intermediates.

- In-line Analytics : Real-time HPLC monitoring (C18 column, UV detection at 254 nm) identifies byproducts early .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Variation : Synthesize analogs with modifications to:

- Indole Position : Replace 5-H with electron-withdrawing groups (e.g., -NO) to test π-stacking effects.

- Benzothiazole Core : Introduce methyl or chloro substituents at the 6-position to enhance hydrophobic interactions .

- Biological Assays : Compare IC values across analogs in cancer cell lines to map critical pharmacophores.

Q. Example SAR Table :

| Substituent (R) | IC (MCF-7, µM) | LogP |

|---|---|---|

| -H (Parent) | 12.3 ± 1.2 | 2.8 |

| -NO | 5.7 ± 0.8 | 1.9 |

| -Cl | 8.4 ± 1.1 | 3.2 |

Q. How to resolve contradictions in reported biological activity data?

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum-free media).

- Target Profiling : Use proteomics (e.g., affinity pull-down assays) to identify off-target interactions that may explain divergent results .

- Computational Docking : Compare binding poses in homology models of kinases or GPCRs to rationalize activity differences .

Q. What computational methods predict the compound’s reactivity and stability?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites prone to degradation.

- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous buffers (e.g., PBS) to predict hydrolysis rates of the benzothiazole ring .

Q. How to evaluate the compound’s stability under physiological conditions?

- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours, followed by LC-MS to detect degradation products (e.g., indole cleavage fragments).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor absorbance shifts indicative of photodegradation .

Q. What methodologies assess the compound’s toxicity profile?

- In Vitro :

- hERG Inhibition : Patch-clamp assays to evaluate cardiac liability (IC >10 µM desirable).

- Hepatotoxicity : CYP450 inhibition screening (e.g., CYP3A4, CYP2D6).

- In Vivo : Acute toxicity studies in rodents (LD determination) and histopathological analysis .

Q. How to investigate interactions with biological targets at the molecular level?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to purified enzymes (e.g., recombinant kinases).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.